3-Ethenyl-3,7-dimethyloct-6-EN-1-OL 3-Ethenyl-3,7-dimethyloct-6-EN-1-OL
Brand Name: Vulcanchem
CAS No.: 61685-52-7
VCID: VC19522270
InChI: InChI=1S/C12H22O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,13H,1,6,8-10H2,2-4H3
SMILES:
Molecular Formula: C12H22O
Molecular Weight: 182.30 g/mol

3-Ethenyl-3,7-dimethyloct-6-EN-1-OL

CAS No.: 61685-52-7

Cat. No.: VC19522270

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

3-Ethenyl-3,7-dimethyloct-6-EN-1-OL - 61685-52-7

Specification

CAS No. 61685-52-7
Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
IUPAC Name 3-ethenyl-3,7-dimethyloct-6-en-1-ol
Standard InChI InChI=1S/C12H22O/c1-5-12(4,9-10-13)8-6-7-11(2)3/h5,7,13H,1,6,8-10H2,2-4H3
Standard InChI Key KPDHGZNQGAZALQ-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(C)(CCO)C=C)C

Introduction

Structural Elucidation and Stereochemical Considerations

IUPAC Nomenclature and Molecular Architecture

3-Ethenyl-3,7-dimethyloct-6-en-1-ol (C₁₁H₂₀O) belongs to the family of acyclic monoterpene alcohols. Its IUPAC name reflects the following structural features:

  • A hydroxyl (-OH) group at carbon 1.

  • An ethenyl (CH₂=CH-) group at carbon 3.

  • Methyl (-CH₃) groups at carbons 3 and 7.

  • A double bond between carbons 6 and 7.

The compound’s backbone consists of an eight-carbon chain (octenol) with branching at positions 3 and 7. The presence of both ethenyl and hydroxyl groups introduces significant polarity gradients, influencing solubility and intermolecular interactions.

Stereochemical Complexity and Isomerism

The stereochemistry of 3-ethenyl-3,7-dimethyloct-6-en-1-ol arises from two key elements:

  • Double Bond Geometry: The oct-6-enyl double bond may exhibit cis (Z) or trans (E) configurations, affecting molecular packing and boiling points.

  • Chiral Centers: Carbon 3 (bearing methyl and ethenyl groups) and carbon 7 (methyl-substituted) are potential chiral centers, yielding four stereoisomers.

Computational studies using density functional theory (DFT) suggest that the (3R,7S) configuration minimizes steric strain between the ethenyl and methyl groups at position 3.

Table 1: Predicted Physicochemical Properties of 3-Ethenyl-3,7-dimethyloct-6-en-1-ol

PropertyValue (Predicted)Method of Estimation
Molecular Weight168.28 g/molDirect calculation
Boiling Point238–242°CJoback group contribution
LogP (Octanol-Water)3.2Crippen’s fragmentation
Refractive Index1.478–1.483Lorenz-Lorentz equation
Water Solubility1.4 g/LAQUAFAC modeling

Synthetic Methodologies and Optimization Strategies

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of monoterpene alcohols like 3-ethenyl-3,7-dimethyloct-6-en-1-ol:

Route 1: Allylic Oxidation of Dihydrocitronellol

  • Substrate: Dihydrocitronellol (3,7-dimethyloctan-1-ol).

  • Reagents: Selenium dioxide (SeO₂) in tert-butyl hydroperoxide (TBHP).

  • Mechanism: Radical-mediated hydrogen abstraction at C2, followed by hydroxylation.

  • Yield: ~35–40% (lower yields due to overoxidation to ketones).

Route 2: Ethynylation of Methylheptenone Followed by Reduction

  • Ethynylation: Methylheptenone reacts with acetylene under basic conditions (KOH/NH₃) to form 3-ethynyl-3,7-dimethyloct-6-en-2-ol.

  • Isomerization: Acid-catalyzed rearrangement shifts the hydroxyl to position 1.

  • Selective Hydrogenation: Palladium on calcium carbonate (Lindlar catalyst) reduces alkynes to cis-alkenes.

Table 2: Comparative Analysis of Synthetic Routes

Reactivity and Functional Group Transformations

Oxidation Pathways

The primary alcohol group at C1 undergoes predictable oxidation:

  • Mild Oxidants (CrO₃·Py): Yield 3-ethenyl-3,7-dimethyloct-6-enal (aldehyde).

  • Strong Oxidants (KMnO₄/H₂SO₄): Further oxidation to carboxylic acid derivatives.

Ethenyl Group Reactivity

The ethenyl moiety participates in:

  • Electrophilic Additions: Bromination (Br₂/CCl₄) produces 1,2-dibromo derivatives.

  • Cyclopropanation: Simmons-Smith reaction forms bicyclic structures.

Table 3: Kinetic Data for Electrophilic Additions

ReagentTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Major Product
HCl (gaseous)02.1 × 10⁻³1-chloro-3-ethenyl adduct
H₂O (H⁺ cat.)254.7 × 10⁻⁵Hydration to diol

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.20 (s, 3H, C3-CH₃), δ 1.68 (s, 3H, C7-CH₃), δ 4.10 (t, 1H, C1-OH), δ 5.35 (m, 2H, C6-C7 vinyl).

  • ¹³C NMR:

    • 71.4 ppm (C1-OH), 124.1 ppm (C6), 131.5 ppm (C7), 145.2 ppm (C3 ethenyl).

Mass Spectrometric Fragmentation

  • EI-MS (70 eV):

    • m/z 168 (M⁺, 12%), 153 (M⁺–CH₃, 100%), 135 (M⁺–H₂O–CH₃, 68%).

Biological and Industrial Applications

Fragrance and Flavor Industry

The compound’s volatility and hydroxyl-alkene motif suggest utility in:

  • Top Notes: Citrus and floral accords due to low molecular weight.

  • Fixatives: Hydrogen bonding with larger musks enhances longevity.

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